3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

描述

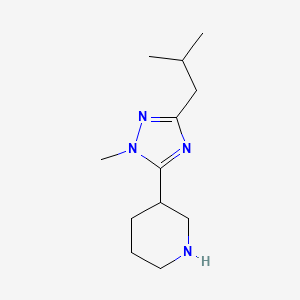

This compound features a piperidine ring substituted at the 3-position with a 1,2,4-triazole moiety bearing a methyl group at the 1-position and an isobutyl group at the 3-position. The isobutyl substituent introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor binding.

属性

分子式 |

C12H22N4 |

|---|---|

分子量 |

222.33 g/mol |

IUPAC 名称 |

3-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine |

InChI |

InChI=1S/C12H22N4/c1-9(2)7-11-14-12(16(3)15-11)10-5-4-6-13-8-10/h9-10,13H,4-8H2,1-3H3 |

InChI 键 |

ONQINCZBIYOUMN-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC1=NN(C(=N1)C2CCCNC2)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl hydrazine with methyl isocyanate to form the triazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

作用机制

The mechanism of action of 3-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

相似化合物的比较

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

*Hypothetical molecular formula and weight inferred from analogs.

Research Findings and Trends

- Substituent Effects :

- Therapeutic Potential: Triazole-piperidine scaffolds are explored as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier, modulated by substituent lipophilicity .

生物活性

3-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₁₈N₄

Molecular Weight : 198.27 g/mol

CAS Number : 1341505-10-9

Density : 1.44 g/cm³

Boiling Point : 281.9 ºC at 760 mmHg

The structure features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes in microbial metabolism.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example:

- In vitro Studies : Compounds with similar triazole structures have been tested against human cancer cell lines such as prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). These studies revealed that certain derivatives can induce apoptosis and inhibit cell proliferation by targeting tubulin polymerization pathways. One study reported an IC50 value of 0.054 µM against A549 cells for a related compound .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.054 | Tubulin inhibition |

| Compound B | DU-145 | 0.048 | Apoptosis induction |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of Class I PI3K enzymes, which are implicated in cancer progression.

- Receptor Modulation : The compound could modulate specific receptors involved in cellular signaling pathways.

- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment :

- Antimicrobial Testing :

- Comparative studies showed that derivatives with the triazole ring exhibited greater antibacterial activity than their non-triazole counterparts, suggesting that structural modifications can enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。